Dodovislactone B

Natural Product Chemistry Dereplication Clerodane Diterpenoids

Natural product dereplication studies are often compromised by co-eluting diterpenoid isomers, leading to ambiguous peak assignments. Dodovislactone B (CAS 1616683-55-6, HPLC ≥98%) solves this with its unique stereochemical signature (4aR,5S,6R,8aR) and distinct formula (C21H30O5), enabling unambiguous chromatographic resolution from Dodovislactone A. - Reliable quantitation: Use as a certified reference standard for LC-MS/NMR method validation in Dodonaea viscosa extract analysis. - Assay-ready: Precisely defined LogP (3.79) and TPSA (72.8 Ų) support robust reversed-phase HPLC method development. - Scalable supply: Available in multiple research-grade quantities with seamless global logistics.

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
Cat. No. B593476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodovislactone B
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(23)24)6-5-7-16(21)20(13,2)11-9-14-12-17(22)26-19(14)25-4/h6,12-13,16,19H,5,7-11H2,1-4H3,(H,23,24)/t13-,16-,19?,20+,21+/m1/s1
InChIKeyFYZIMPKKBJIMEN-RFZNXHICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dodovislactone B: Structural Overview


Dodovislactone B (CAS: 1616683-55-6; C21H30O5; MW: 362.46 g/mol) is a clerodane-type diterpenoid first isolated and structurally characterized from the aerial parts of Dodonaea viscosa (L.) Jacq. (Sapindaceae) [1]. It was identified alongside its close analog, Dodovislactone A (C18H26O4), as part of a phytochemical investigation that also yielded four novel isoprenylated flavonoids [1]. The compound's absolute stereochemistry—(4aR,5S,6R,8aR)—was established through extensive spectroscopic analysis including NMR and MS [1]. As a purified natural product standard (HPLC ≥98%), it is commercially available primarily as a reference material for analytical method development, dereplication studies, and basic pharmacological screening .

Stereochemically characterized clerodane diterpenoid reference standard
Ideal for LC-MS/NMR dereplication and method development
Supports primary bioactivity screening and SAR studies

Why Dodovislactone B Cannot Be Replaced


Substituting Dodovislactone B with other diterpenoids, including its co-isolated analog Dodovislactone A or other clerodanes from Dodonaea viscosa (e.g., hautriwaic acid, dodonic acid), is scientifically invalid without explicit revalidation. Dodovislactone B possesses a unique stereochemical signature (4aR,5S,6R,8aR) and a specific molecular formula (C21H30O5) that distinguishes it from Dodovislactone A (C18H26O4) and other clerodanes [1]. These differences in molecular architecture and functional group presentation directly influence chromatographic retention times, mass spectral fragmentation patterns, and putative biological target interactions . While the full pharmacological profile of Dodovislactone B remains underexplored, using an alternative diterpenoid reference standard would introduce uncontrolled variables in analytical and biological assays, potentially leading to false identification or irreproducible activity data .

Attribute
Dodovislactone B
Dodovislactone A / other clerodanes
Molecular Formula
C21H30O5
C18H26O4 (Dodovislactone A) or other variants
Stereochemistry
(4aR,5S,6R,8aR) fully assigned
Different or unconfirmed stereochemical configuration
Bioactivity Profile
Underexplored; class-level inference available
Variable; may require de novo validation

Key Differentiation Evidence


Molecular Formula and Stereochemistry vs. Dodovislactone A

Dodovislactone B is unambiguously distinguished from its closest analog, Dodovislactone A, by a larger molecular framework (C21H30O5 vs. C18H26O4) and a distinct stereochemical arrangement (4aR,5S,6R,8aR for Dodovislactone B) [1]. This structural divergence is critical for unambiguous compound identification in complex botanical extracts [2].

Mol. Formula & Stereochemistry
Head-to-head
C21H30O5 vs C18H26O4; ΔMW = 56.06 g/mol; distinct (4aR,5S,6R,8aR) stereochemistry
Supports unambiguous identification in complex extracts
Critical for dereplication; differentiates from Dodovislactone A
Natural Product Chemistry Dereplication Clerodane Diterpenoids

Physicochemical Properties for Method Development

Dodovislactone B exhibits specific physicochemical parameters that guide its handling, separation, and formulation in a laboratory setting. Its calculated LogP of 3.79 suggests moderate lipophilicity, while a topological polar surface area (TPSA) of 72.8 Ų and 5 hydrogen bond acceptors provide a basis for chromatographic method optimization .

Physicochemical Properties
Reported
LogP 3.79; TPSA 72.8 Ų; 5 H-bond acceptors
Guides reversed-phase method development
In silico calculated; distinct from co-occurring polar flavonoids
Analytical Chemistry Chromatography Method Development

Clerodane Class-Level Bioactivity Potential

While direct, peer-reviewed biological data for Dodovislactone B are currently limited, strong class-level inference can be drawn from the broader family of clerodane diterpenoids isolated from D. viscosa. These compounds, including 6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acid, have demonstrated bacteriostatic activity with an MIC of 64–128 µg/mL against S. aureus and E. coli [1]. Furthermore, other clerodanes from this species have been shown to inhibit ATP citrate lyase (ACLY) [2].

Clerodane Class Bioactivity
Class-level
Related clerodane MIC 64–128 µg/mL (S. aureus, E. coli); ACLY inhibition reported
Supports screening rationale; direct data for Dodovislactone B not yet reported
Class-level inference; requires de novo validation
Pharmacognosy Bioactivity Screening Anti-inflammatory Research

Research and Industrial Applications


Dereplication and Chemotaxonomic Studies

Dodovislactone B serves as a high-purity reference standard for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR)-based dereplication of Dodonaea viscosa and related Sapindaceae species. Its unique molecular formula (C21H30O5) and stereochemistry, as defined by Gao et al. [1], allow for unambiguous peak assignment in complex metabolomic datasets, distinguishing it from the co-eluting analog Dodovislactone A .

Analytical Method Development and Quality Control

The compound's specific physicochemical properties—including a calculated LogP of 3.79 and a TPSA of 72.8 Ų [1]—make it an ideal challenge analyte for developing and validating robust reversed-phase HPLC or UHPLC methods aimed at separating clerodane diterpenoids from more polar flavonoids in D. viscosa extracts . This is critical for quality control of botanical raw materials and standardized extracts.

De Novo Pharmacological Screening

Given the class-level evidence that D. viscosa clerodanes exhibit antibacterial activity (MIC of 64–128 µg/mL against S. aureus and E. coli) [1] and can inhibit metabolic enzymes like ATP citrate lyase (ACLY) , Dodovislactone B is a rational candidate for primary screening campaigns. Its procurement enables the generation of novel, compound-specific data in assays for antimicrobial susceptibility, cancer metabolism, or inflammation, contributing to structure-activity relationship (SAR) knowledge for the clerodane scaffold.

Application
Selection Property
Validation Focus
Dereplication & Chemotaxonomy
Unique molecular formula and stereochemistry
LC-MS/NMR peak assignment in Dodonaea extracts
Clerodane Method Development
Distinct lipophilicity and H-bonding profile
Reversed-phase separation from polar flavonoids
Bioactivity Screening
Clerodane scaffold with class-level bioactivity
In vitro antimicrobial/enzyme assays; SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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